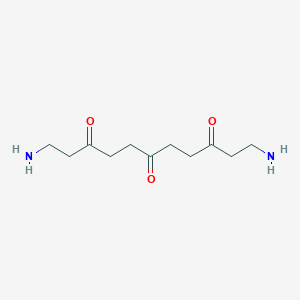

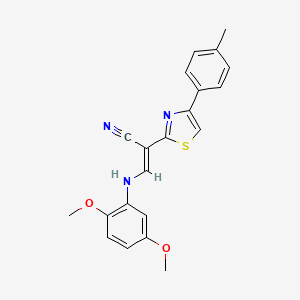

![molecular formula C21H15F3N2S3 B2582778 2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine CAS No. 478067-44-6](/img/structure/B2582778.png)

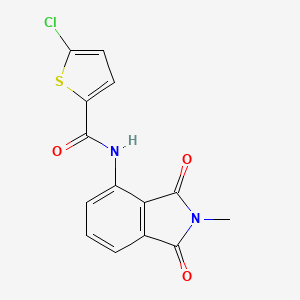

2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . EZH2 is a protein that has been associated with various types of cancer, and inhibiting it is a promising strategy for cancer treatment .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Applications De Recherche Scientifique

Fluorescent Properties and Computational Analysis

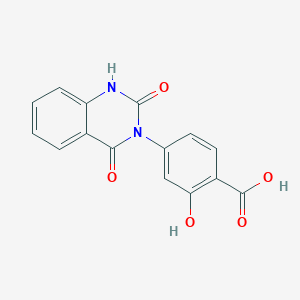

Research on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, closely related to the requested compound, has shown significant solid-state fluorescence properties. These compounds, including those with amino groups and benzylamino groups on the pyrimidine ring, demonstrated strong fluorescence. The synthesis and fluorescence properties of these compounds suggest potential applications in materials science, specifically in the development of new fluorescent materials for various technological applications (Yokota et al., 2012).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines through condensation and subsequent chemical reactions demonstrates the chemical versatility of thieno[3,2-d]pyrimidine derivatives. These synthetic pathways enable the production of compounds with potential antibacterial and antitumor activities, highlighting their importance in medicinal chemistry and drug discovery processes (Link, 1990).

Inhibitors of Thymidylate Synthase

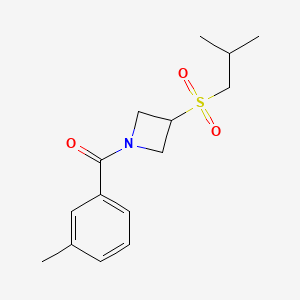

Compounds structurally related to 2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine, such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase. These compounds, evaluated for their potential as antitumor and antibacterial agents, demonstrate the broader implications of this chemical class in addressing critical biological targets (Gangjee et al., 1996).

Structural and Computational Studies

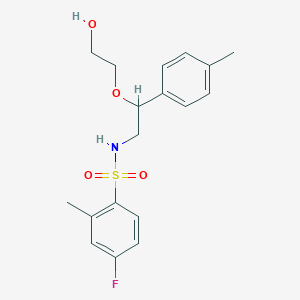

Detailed structural and computational studies on similar pyrimidine derivatives have provided insights into their molecular conformations, vibrational spectroscopic characteristics, and potential as chemotherapeutic agents. Molecular docking studies, for instance, help identify the binding efficiencies of these compounds with biological targets, laying the groundwork for their application in drug development and other biomedical research (Haress et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-benzylsulfanyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2S3/c22-21(23,24)16-8-4-7-15(11-16)13-28-19-18-17(9-10-27-18)25-20(26-19)29-12-14-5-2-1-3-6-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGGRZDTUGLCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

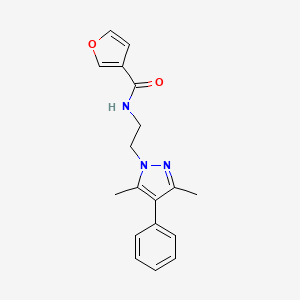

![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)

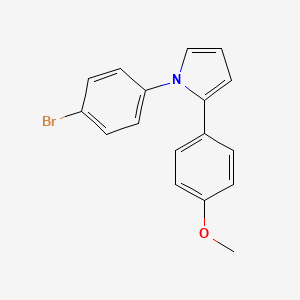

![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)

![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)

![N-(2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)